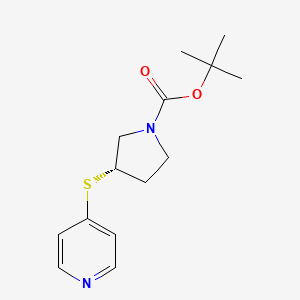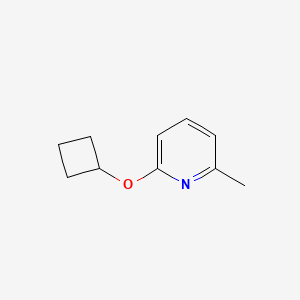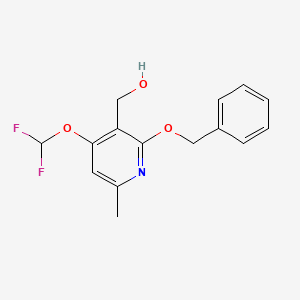
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, difluoromethoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a difluoromethylation reaction using difluoromethylating agents.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents such as methyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
化学反应分析
Types of Reactions
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
科学研究应用
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
作用机制
The mechanism of action of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylphenyl)methanol
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylbenzylamine)
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridine)
Uniqueness
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is unique due to the presence of both benzyloxy and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various research applications.
属性
分子式 |
C15H15F2NO3 |
|---|---|
分子量 |
295.28 g/mol |
IUPAC 名称 |
[4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C15H15F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-7,15,19H,8-9H2,1H3 |
InChI 键 |
MGUPOJQZVPRPPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



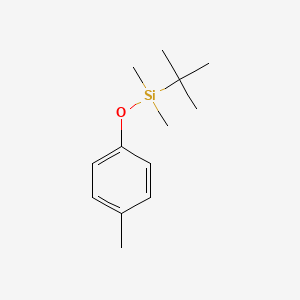
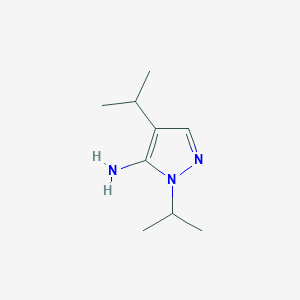

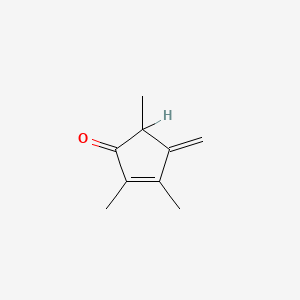
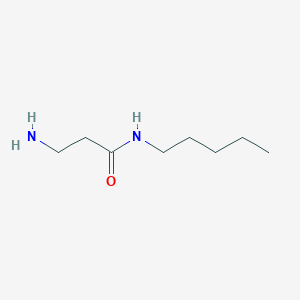
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
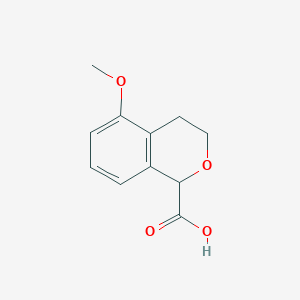
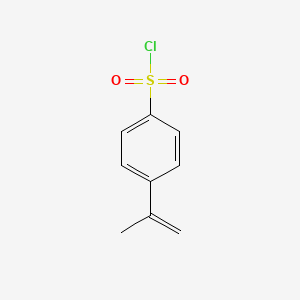

![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)

